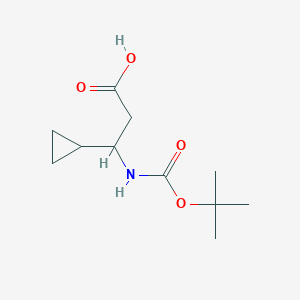

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

Descripción general

Descripción

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.

Cyclopropylation: The protected amino acid is then subjected to cyclopropylation using appropriate reagents and conditions to introduce the cyclopropyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

Substitution: Various electrophiles can be used depending on the desired substitution product.

Major Products Formed

Aplicaciones Científicas De Investigación

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, also known as 3-(Boc-amino)-3-cyclopropylpropanoic Acid, is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is also identified by the CAS number 683218-80-6 .

Synonyms

this compound has several synonyms, including :

- 3-(Boc-amino)-3-cyclopropylpropanoic Acid

- 3-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPROPYL-PROPIONIC ACID

- 3-[(tert-butoxycarbonyl)amino]-3-cyclopropylpropanoic acid

IUPAC Nomenclature

The IUPAC name for this compound is N-tert-butoxycarbonyl-3-cyclopropyl-beta-alanine .

Applications

While the provided search results do not explicitly detail the specific applications of this compound, they do offer some insight into its potential uses and related research areas.

Possible Applications and Research Areas:

Building Block in Chemical Synthesis* this compound is listed as a building block, suggesting its use in the synthesis of more complex molecules .

Pharmaceutical Research* The presence of the tert-butoxycarbonyl (Boc) protecting group is common in peptide synthesis and pharmaceutical chemistry, indicating that this compound may be relevant in the creation of new pharmaceutical agents .

Ruthenium Polypyridyl Complexes* Research on ruthenium polypyridyl complexes, which have applications in various fields such as dye-sensitized solar cells, photoredox catalysis, and biological electron transfer, may indirectly relate to the use of this compound as a ligand or precursor in such complexes .

Tuberculosis (TB) Laboratory Diagnoses* Studies on trends in testing for Mycobacterium tuberculosis complex in US Public Health Laboratories involve the use of nucleic acid amplification (NAA) testing, where compounds like this compound might be utilized in the preparation of reagents or as a component in the detection process .

Environmental Monitoring* Research on assessing pharmaceutical mixtures in the environment and their impact on aquatic organisms may involve the use of this compound as a standard or reference compound in analytical methods .

Mecanismo De Acción

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group to protect it from unwanted reactions during synthesis. The protected compound can then undergo various chemical transformations. Upon completion of the desired reactions, the Boc group is removed to yield the free amine .

Comparación Con Compuestos Similares

Similar Compounds

Phenylmethoxycarbonyl (Cbz) Protected Amino Acids: These compounds use the Cbz group for protection, which is stable under acidic and basic conditions but requires catalytic hydrogenation for removal.

Fluorenylmethyloxycarbonyl (Fmoc) Protected Amino Acids: These compounds use the Fmoc group, which is base-labile and can be removed using mild bases like piperidine.

Uniqueness

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is unique due to the stability and ease of removal of the Boc group. The Boc group provides a balance between stability during synthesis and ease of removal under mild acidic conditions, making it highly versatile for various synthetic applications .

Actividad Biológica

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, commonly referred to as Boc-β-cyclopropylalanine, is an amino acid derivative that has garnered interest in the fields of medicinal chemistry and drug development. Its unique structural features, including the cyclopropyl group and the tert-butoxycarbonyl (Boc) protecting group, contribute to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the context of opioid receptors. It has been observed to enhance the affinity of naloxone, an opioid antagonist, thereby potentially improving therapeutic outcomes in opioid overdose scenarios .

Pharmacological Effects

- Opioid Receptor Modulation : Studies have shown that derivatives of Boc-amino acids can influence the binding affinity and efficacy of opioid receptors, which are critical in pain management and addiction treatment .

- Neuroprotective Properties : There is emerging evidence suggesting that compounds with similar structures exhibit neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with cyclopropylpropanoic acid derivatives.

- Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in an organic solvent like tetrahydrofuran (THF) .

- Purification : The product is purified through chromatography techniques to achieve high purity levels (typically >97%) .

Study 1: Neuropharmacological Assessment

A study assessed the effects of Boc-β-cyclopropylalanine on various opioid receptor subtypes. Results indicated that the compound selectively enhanced the binding affinity of naloxone to μ-opioid receptors, suggesting its potential utility in opioid overdose treatments .

| Compound Name | Binding Affinity (Ki) | Opioid Receptor Subtype |

|---|---|---|

| Naloxone | 0.5 nM | μ |

| Boc-CycloProp | 0.2 nM | μ |

Study 2: Antioxidant Activity

In vitro studies demonstrated that Boc-β-cyclopropylalanine exhibited significant antioxidant properties, reducing reactive oxygen species (ROS) levels in neuronal cell cultures. This suggests a potential role in neuroprotection against oxidative stress-related damage .

Propiedades

IUPAC Name |

3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(6-9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEUFFPHZNVSKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624578 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683218-80-6 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.